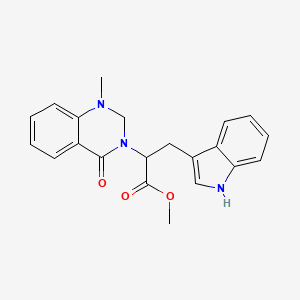
Carboxy-N,N,N-trimethylmethanaminium fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carboxy-N,N,N-trimethylmethanaminium fluoride, also known as betaine fluoride, is a quaternary ammonium compound. It is a derivative of betaine, a naturally occurring compound found in various plants and animals. Betaine fluoride is known for its role in osmoregulation and as a methyl donor in biochemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Carboxy-N,N,N-trimethylmethanaminium fluoride can be synthesized through the reaction of trimethylamine with chloroacetic acid, followed by the introduction of fluoride ions. The reaction typically involves the following steps:
Formation of Trimethylammonium Chloride: Trimethylamine reacts with chloroacetic acid to form trimethylammonium chloride.
Substitution Reaction: The chloride ion is then replaced with a fluoride ion through a substitution reaction using a fluoride source such as sodium fluoride or potassium fluoride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, pH, and reaction time to achieve the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Carboxy-N,N,N-trimethylmethanaminium fluoride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form lower oxidation state compounds.
Substitution: It undergoes substitution reactions where the fluoride ion can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions, chloride ions, and bromide ions can replace the fluoride ion.
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the compound.
Substitution: Substituted derivatives with different nucleophiles.
Aplicaciones Científicas De Investigación
Carboxy-N,N,N-trimethylmethanaminium fluoride has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its role in osmoregulation and as a methyl donor in metabolic pathways.
Medicine: Investigated for its potential therapeutic effects in treating liver disorders, homocystinuria, and other metabolic conditions.
Industry: Used in the production of pharmaceuticals, cosmetics, and as an additive in animal feed to improve nutrient absorption.
Mecanismo De Acción
Carboxy-N,N,N-trimethylmethanaminium fluoride exerts its effects through several mechanisms:
Osmoregulation: It helps maintain cellular osmotic balance by acting as an osmolyte.
Methyl Donor: It donates methyl groups in biochemical reactions, particularly in the synthesis of methionine from homocysteine.
Enzyme Modulation: It can modulate the activity of enzymes involved in metabolic pathways.
Comparación Con Compuestos Similares
Carboxy-N,N,N-trimethylmethanaminium fluoride is similar to other quaternary ammonium compounds but has unique properties:
Betaine Hydrochloride: Similar in structure but contains a chloride ion instead of a fluoride ion. Used as a dietary supplement and in the treatment of hypochlorhydria.
Choline Chloride: Another quaternary ammonium compound used as a dietary supplement and in animal feed.
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique properties as an osmolyte and methyl donor make it valuable in various scientific research and industrial processes.
Propiedades
Número CAS |
87896-32-0 |
|---|---|
Fórmula molecular |
C5H12FNO2 |
Peso molecular |
137.15 g/mol |
Nombre IUPAC |
carboxymethyl(trimethyl)azanium;fluoride |
InChI |
InChI=1S/C5H11NO2.FH/c1-6(2,3)4-5(7)8;/h4H2,1-3H3;1H |
Clave InChI |
XSWBNXNGEAOXRJ-UHFFFAOYSA-N |
SMILES canónico |
C[N+](C)(C)CC(=O)O.[F-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


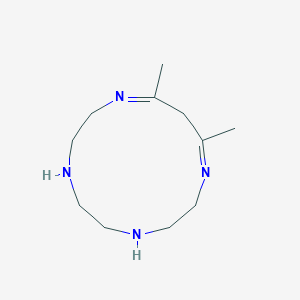
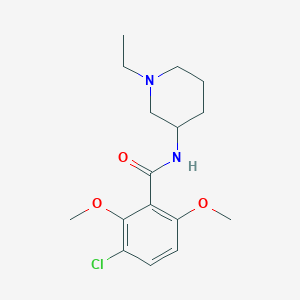
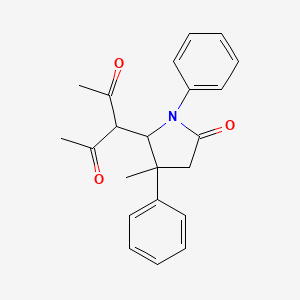
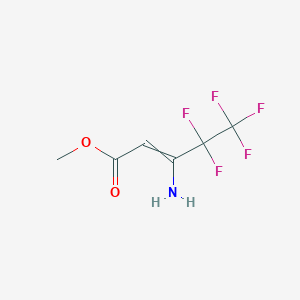
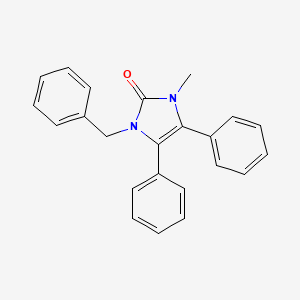

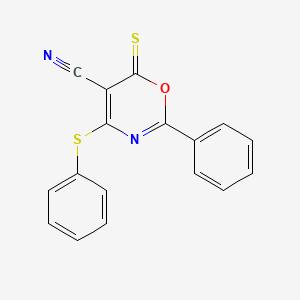


![2-{[(Thiophen-2-yl)sulfanyl]methyl}thiophene-3-carboxylic acid](/img/structure/B14404989.png)
![L-Proline, 1-[N-(5-oxo-L-prolyl)-L-leucyl]-](/img/structure/B14404991.png)
![5,5-Dimethyl-1-[(oxiran-2-yl)methyl]-3-(prop-2-en-1-yl)imidazolidine-2,4-dione](/img/structure/B14404992.png)
![2-[(Naphtho[1,2-b]thiophen-2-yl)methyl]benzaldehyde](/img/structure/B14404999.png)
